4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-(2-ethoxyethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-2-13-9-10-14-8-5-11-3-6-12-7-4-11;/h11-12H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYPWDRLOXUKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-03-7 | |
| Record name | Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxyethoxy side chain that may influence its pharmacological properties. Understanding the biological activity of this compound can provide insights into its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C11H22ClN2O3
- IUPAC Name : this compound
- CAS Number : 56829882
The biological activity of this compound involves interaction with various biological targets, including receptors and enzymes. The specific mechanism can vary based on the target but generally includes modulation of receptor activity and inhibition of enzymatic pathways.
Pharmacological Effects
Research has indicated that piperidine derivatives, including this compound, exhibit a range of pharmacological effects:
- Antimicrobial Activity : Some studies have shown that piperidine derivatives can possess antimicrobial properties. For instance, similar compounds have demonstrated significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL against resistant strains .
- Cytotoxicity : Investigations into the cytotoxic effects of piperidine derivatives have revealed variable toxicity profiles, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
Case Studies and Research Findings
- Antimycobacterial Activity : A study demonstrated that certain piperidine derivatives exhibited potent antitubercular activity, with MIC values significantly lower than those for standard antibiotics . This suggests that compounds like this compound may hold promise in treating resistant strains of tuberculosis.
- Selective Toxicity : In vitro studies indicated that some derivatives displayed selective cytotoxicity towards cancer cell lines while having minimal effects on normal human cells. This selectivity is crucial for developing targeted therapies with reduced side effects .
- Interaction with Biological Targets : Research has shown that piperidine derivatives can interact with various biological targets, influencing pathways such as apoptosis and cell proliferation. These interactions are essential for understanding their therapeutic potential in diseases like cancer and infections .
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Antimicrobial Activity | MIC against M. tuberculosis: 0.5 - 4 µg/mL |
| Cytotoxicity | Selective towards cancer cells |
| Mechanism of Action | Modulation of receptor/enzyme activity |
| Potential Applications | Antitubercular agent, anticancer therapies |
Scientific Research Applications
Central Nervous System Disorders
Research indicates that piperidine derivatives, including 4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride, have potential applications in treating central nervous system disorders. Piperidine compounds are known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction can be beneficial in developing treatments for conditions such as depression and anxiety disorders.
Case Study: A study on similar piperidine compounds demonstrated their efficacy in modulating serotonin levels, leading to improved mood and reduced anxiety in animal models .
Antimicrobial Activity
Piperidine derivatives have shown promising antimicrobial properties. The introduction of ether groups, such as those found in this compound, may enhance membrane permeability, allowing for better interaction with microbial cells.
Data Table: Antimicrobial Efficacy of Piperidine Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Similar Ether-Functionalized Piperidines | Escherichia coli | 16 µg/mL |
| Control (No Treatment) | - | >100 µg/mL |
Drug Delivery Systems
This compound can be utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its ether groups can enhance solubility and bioavailability of drugs.
Research Insight: Recent studies have explored the use of piperidine-based compounds in liposomal formulations, which improve the pharmacokinetics of encapsulated drugs . These formulations can target specific tissues, thereby minimizing systemic side effects.
Cardiovascular Applications
Piperidine derivatives have been investigated for their roles in cardiovascular health. They may act as inhibitors of enzymes involved in hypertension and inflammation.
Case Study: A study evaluating a similar piperidine compound showed significant reductions in blood pressure in hypertensive rat models when administered over a period of two weeks . This suggests that this compound may have potential as a therapeutic agent for managing hypertension.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural and molecular differences between 4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| 4-[2-(2-Ethoxyethoxy)ethyl]piperidine HCl | C₉H₂₀ClNO₂ (inferred) | ~217.72 | Ethoxyethoxyethyl (-CH₂CH₂-O-CH₂CH₂-OCH₂CH₃) |
| 4-[2-(Methylsulfanyl)ethyl]piperidine HCl | C₈H₁₈ClNS | 195.75 | Methylsulfanylethyl (-CH₂CH₂-SCH₃) |
| 4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine HCl | C₁₃H₁₅ClF₃NO | 313.72 | 3-Trifluoromethylphenoxyethyl (-CH₂CH₂-O-C₆H₃(CF₃)) |
| 4-[2-(Isopentyloxy)ethyl]piperidine HCl | C₁₂H₂₆ClNO | 235.79 | Isopentyloxyethyl (-CH₂CH₂-O-CH₂CH(CH₂CH₃)) |
| 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine HCl | C₁₇H₂₂ClNO | 291.82 | Naphthyloxyethyl (-CH₂CH₂-O-C₁₀H₇) |
Key Observations :
- Hydrophilicity : The ethoxyethoxy group in the target compound enhances water solubility compared to aromatic (e.g., naphthyl) or lipophilic (e.g., isopentyl) substituents .
- Steric Effects : Bulky substituents like isopentyloxy () or naphthyloxy () may reduce metabolic stability compared to the linear ethoxyethoxy chain .
Preparation Methods
Detailed Preparation Methods
Alkylation of Piperidine with Ethoxyethoxyethyl Halides
One common method involves the nucleophilic substitution reaction where piperidine or 4-piperidinol is alkylated with a suitable 2-(2-ethoxyethoxy)ethyl halide (e.g., bromide or tosylate). The reaction proceeds under basic conditions to afford the substituted piperidine intermediate.
- Reaction conditions:
- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Base: potassium carbonate or sodium hydride to deprotonate piperidine nitrogen
- Temperature: moderate heating (50–80°C) to promote substitution
- Outcome: Formation of 4-[2-(2-ethoxyethoxy)ethyl]piperidine
Reduction and Protection Strategies
In some synthetic routes, the piperidine ring is constructed via reduction of pyridine derivatives or through cyclization reactions involving amino alcohols. Protection of functional groups such as amines or hydroxyls may be necessary to direct substitution selectively at the 4-position.
Salt Formation
The free base of 4-[2-(2-ethoxyethoxy)ethyl]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step improves the compound’s water solubility and facilitates purification by crystallization.
Representative Synthetic Route Example
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Piperidine + 2-(2-ethoxyethoxy)ethyl bromide, K2CO3, DMF, 70°C, 12 h | N-alkylation to form 4-[2-(2-ethoxyethoxy)ethyl]piperidine | 75–85 |
| 2 | HCl in ethanol, room temperature, 2 h | Formation of hydrochloride salt | 90–95 (crystallized) |
This approach is widely used due to its simplicity and high yield under mild conditions.
Alternative Synthetic Approaches
Phase Transfer Catalysis (PTC):
Some patents describe the use of phase transfer catalysts to facilitate alkylation reactions in biphasic systems, improving reaction rates and yields while minimizing side reactions.Use of Tosylates or Triflates:
Instead of halides, tosylates or triflates of the ethoxyethoxyethyl moiety can be used as alkylating agents under similar nucleophilic substitution conditions.Multi-step Synthesis via Intermediates:
Complex synthetic routes involving intermediate formation of sulfonic acid esters and subsequent substitution with piperidine derivatives have been reported for related compounds, offering high purity and scalability for industrial production.
Reaction Conditions and Optimization
Key parameters influencing the synthesis include:
- Choice of base: Strong bases like sodium hydride increase reaction rates but require careful handling; milder bases like potassium carbonate are safer and effective.
- Temperature control: Elevated temperatures favor substitution but may increase side reactions; optimization is necessary.
- Solvent selection: Polar aprotic solvents enhance nucleophilicity and solubility of reagents.
- Purification: Crystallization of the hydrochloride salt from ethanol or ethyl acetate yields high purity product.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct N-alkylation with ethoxyethoxyethyl bromide | Piperidine, 2-(2-ethoxyethoxy)ethyl bromide, K2CO3, DMF | 70°C, 12 h | Simple, high yield, scalable | Requires handling of alkyl halides |
| Phase Transfer Catalysis (PTC) | Piperidine, ethoxyethoxyethyl tosylate, PTC agent, aqueous/organic biphasic system | Room temp to 60°C | Mild conditions, environmentally friendly | More complex setup |
| Multi-step sulfonic acid ester intermediate route | Piperidine derivatives, sulfonyl chlorides, bases | Varied, reflux conditions | High purity, industrially viable | Longer synthesis, more steps |
Research Findings and Industrial Implications
- The mild reaction conditions and high yields reported in the literature and patents make these synthetic routes suitable for industrial scale-up.
- The hydrochloride salt form enhances the compound's solubility, facilitating its use in pharmaceutical formulations.
- The ethoxyethoxy side chain influences pharmacokinetic properties, making the precise control of substitution critical during synthesis.
Q & A
Basic Questions
Q. What safety protocols are critical when handling 4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation to prevent inhalation exposure . For spills, evacuate the area, wear respiratory protection, and neutralize with inert adsorbents (e.g., vermiculite). Consult SDS guidelines for emergency procedures, including eye irrigation with saline and skin decontamination using soap and water .
Q. How should researchers determine optimal storage conditions for this compound to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C, as recommended for structurally similar piperidine derivatives . Monitor humidity (<30% RH) to prevent hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC purity checks every 30 days to validate storage parameters .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, referencing pharmacopeial dissolution protocols .
- Structural Confirmation : Combine / NMR (DMSO-d6) and high-resolution mass spectrometry (HRMS) to resolve peaks for the ethoxyethoxy side chain and piperidine backbone .
Advanced Research Questions
Q. How can contradictory solubility data for this compound across studies be systematically resolved?
- Methodological Answer :
- Step 1 : Replicate experiments under controlled conditions (solvent grade, temperature ±0.1°C).
- Step 2 : Apply factorial design (e.g., 2 matrix) to test variables: solvent polarity, pH, and ionic strength .
- Step 3 : Use ANOVA to identify significant interactions. For example, solubility in DMSO may vary due to trace water content, requiring Karl Fischer titration for validation .
Q. What strategies integrate computational modeling with experimental data to predict novel reactivity?
- Methodological Answer :
- Quantum Mechanics (QM) : Optimize the molecule’s geometry at the B3LYP/6-31G* level to model nucleophilic attack sites on the piperidine ring .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends. Validate with experimental partition coefficients (logP) measured via shake-flask method .
- Contingency Planning : Cross-validate computational predictions with small-scale reactions (e.g., SN2 substitutions) under inert atmospheres .
Q. How to design an ecotoxicology study aligning with regulatory standards for this compound?
- Methodological Answer :
- Test Organisms : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) per OECD Guidelines 202 and 201 .
- Parameters : Measure EC (48-hr) and LC (96-hr) with controls for pH (7.0–7.5) and dissolved oxygen (>6 mg/L).
- Data Reporting : Tabulate results against GHS criteria (e.g., Category 2 for aquatic toxicity if EC < 10 mg/L) and submit to regulatory databases .
Q. What experimental frameworks address batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Process Optimization : Use response surface methodology (RSM) to model variables (temperature, catalyst loading, reaction time). For example, a Central Composite Design (CCD) can identify optimal conditions for the Williamson ether synthesis step .
- Quality Control : Implement in-line FTIR to monitor intermediate formation and reduce variability .
Data Contradiction Analysis Framework
| Variable | Source 1 | Source 2 | Resolution Strategy |
|---|---|---|---|
| Solubility in HO | 12 mg/mL | 8 mg/mL | Control ion strength (0.1M NaCl) |
| Melting Point | 145°C | 152°C | DSC calibration with indium standard |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
